Z-LLL-AMC belongs to the class of amido derivatives of 4-methylcoumarin. The compound has a specific structure that allows it to be cleaved by proteolytic enzymes, releasing a fluorescent product that can be quantified. Its chemical identification includes the CAS number 152015-61-7. The compound is commercially available from various suppliers, including Cayman Chemical and Sigma-Aldrich, and is used extensively in protease activity assays .
The synthesis of Z-LLL-AMC typically involves several key steps:
The exact parameters for synthesis may vary, but conditions often include controlled temperatures and pH levels to optimize yield and minimize side reactions. Detailed methodologies can be found in specialized literature focusing on peptide synthesis and coumarin derivatives .
The molecular structure of Z-LLL-AMC can be described as follows:
The structural integrity is crucial for its function as a substrate, with the hydrophobic leucine residues facilitating binding to the active site of proteases .
Z-LLL-AMC undergoes hydrolysis when acted upon by proteolytic enzymes, particularly those associated with the 20S proteasome. The reaction can be summarized as follows:
In this reaction, the cleavage of the amide bond releases 7-amino-4-methylcoumarin, which emits fluorescence that can be quantitatively measured. This property makes Z-LLL-AMC a valuable tool for studying protease activity in various biological contexts .
The mechanism of action for Z-LLL-AMC involves:
This mechanism underpins its utility in assessing proteasome activity and understanding cellular protein turnover .
Z-Leu-Leu-Leu-7-amido-4-methylcoumarin has several important applications in scientific research:
The development of fluorogenic substrates revolutionized enzymology by enabling real-time, quantitative monitoring of protease activity with high sensitivity. Early chromogenic substrates (e.g., p-nitroanilides) suffered from limited detection thresholds (>10 μM) and interference from colored biological samples. The introduction of 7-amino-4-methylcoumarin (AMC) in the 1970s addressed these limitations through its superior fluorescence properties: excitation/emission at 380/460 nm, high quantum yield (0.8 in aqueous buffers), and a 100-fold increase in sensitivity over colorimetric analogs [6] [9]. AMC-conjugated peptides allowed continuous kinetic measurements at substrate concentrations as low as 100 nM, making them ideal for characterizing low-abundance proteases.
Z-LLL-AMC (N-carbobenzyloxy-L-leucyl-L-leucyl-L-leucine-7-amido-4-methylcoumarin) emerged as part of this evolution, specifically designed to target papain-like cysteine proteases (PLCPs). Its tri-leucine sequence mimics natural hydrophobic cleavage sites in proteins like collagen and elastin, which are processed by lysosomal cathepsins [6]. Unlike early substrates targeting trypsin-like serine proteases, Z-LLL-AMC exploited the extended substrate-binding cleft of clan CA cysteine proteases, enabling structure-activity relationship (SAR) studies of S2-S3 subsite interactions [6].
Table 1: Evolution of Key Fluorogenic Protease Substrates
Substrate | Protease Target | Detection Limit | Key Advancement |
---|---|---|---|
BAPNA (chromogenic) | Trypsin | 10 μM | First synthetic protease substrate |
Z-FR-AMC | Cathepsins B/L | 500 nM | Broad papain-family applicability |
Z-LLL-AMC | 20S Proteasome, Clan CA | 100 nM | Tri-leucine specificity for PLCPs |
Ub-AMC | Deubiquitinases (DUBs) | 50 nM | Full-protein substrate for ubiquitinases |
Z-LLL-AMC serves as a critical biochemical tool for dissecting the catalytic mechanisms and substrate preferences of clan CA cysteine proteases. Its design leverages three key structural elements:
In seminal studies, Z-LLL-AMC hydrolysis was monitored via LC-MS/SRM (selected reaction monitoring) to validate proteasomal activity. Researchers confirmed cleavage by detecting free AMC (m/z 176.25→120.00) and the tripeptide intermediate Z-LLL-COOH (m/z 492.30→361.10) [1]. This approach proved instrumental in characterizing atypical protease functions, such as the dual endopeptidase-transpeptidase activity of Chlamydomonas reinhardtii CrCEP1. When exposed to oxidative stress, CrCEP1 utilized Z-LLL-AMC-derived peptides to label non-proteolytic PsbO proteins—a reaction replicated in vitro with recombinant enzymes [2].
Table 2: Kinetic Parameters of Z-LLL-AMC Hydrolysis by Key Proteases
Enzyme | kcat (s−1) | KM (μM) | kcat/KM (M−1s−1) | Biological Context |
---|---|---|---|---|
20S Proteasome (i20S) | 0.18 | 20.1 | 8,900 | Protein degradation |
CrCEP1 (recombinant) | 0.05* | 15.3* | 3,270* | Oxidative stress response |
Cathepsin B | 2.1 | 38.6 | 54,400 | Lysosomal protein turnover |
Values estimated from published hydrolysis rates [1] [2] |
Z-LLL-AMC occupies a unique niche among fluorogenic substrates by balancing peptide length, hydrophobicity, and protease specificity. Contrasts with analogous substrates reveal its specialized applications:
vs. Ub-AMC: While Ub-AMC (MW 8.7 kDa) incorporates full-length ubiquitin to assay deubiquitinases (DUBs) like USP2/USP7 [3] [9], Z-LLL-AMC (MW 649 Da) exclusively targets endopeptidases with extended S3 pockets. Ub-AMC’s size limits its utility for kinetic high-throughput screening (HTS), as its KM values range 0.5–5 μM—10-fold higher than Z-LLL-AMC’s. However, Ub-AMC better recapitulates native DUB substrates due to its folded ubiquitin domain [9].
vs. Z-FR-AMC/Z-LR-AMC: Shorter dipeptide substrates (e.g., Z-FR-AMC for cathepsin L, KM = 1.2 μM) exhibit higher turnover rates but lack S3 subsite engagement [10]. Z-LLL-AMC’s tri-leucine motif provides superior selectivity for proteasomal chymotrypsin-like activity over cathepsins. For example, cathepsin V cleaves Z-LR-AMC 50-fold faster than Z-LLL-AMC due to steric constraints in its S3 pocket [6] [10].
vs. Z-LLE-AMC: The leucine-to-glutamate substitution at P1 shifts specificity toward caspase-like proteasomal activity, demonstrating how single-residue changes alter protease recognition. Z-LLL-AMC’s all-hydrophobic sequence maximizes interactions with trypsin-like proteases [6].
Table 3: Substrate Selectivity Across Protease Families
Substrate | Optimal Protease Targets | Relative Activity* (%) | Key Structural Determinants |
---|---|---|---|
Z-LLL-AMC | 20S Proteasome (β5 subunit) | 100 | S1-S3 hydrophobic subsites |
Cathepsin B | 25 | Occluding loop hinders tripeptide access | |
Ub-AMC | USP2, USP7, UCH-L3 | 98–100 | Ubiquitin fold binding exosites |
Z-FR-AMC | Cathepsin L, Cathepsin V | 110–140 | S2 arginine preference |
Z-RR-AMC | Cathepsin S, Trypsin | 85 | S1/S2 basic residue requirement |
Activity normalized to Z-LLL-AMC hydrolysis by 20S proteasome [1] [3] [6] |
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